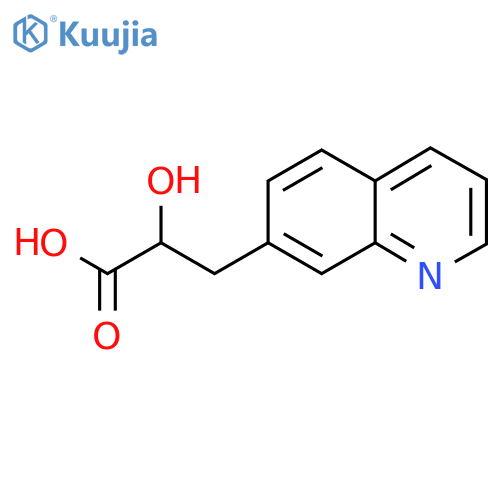

Cas no 2229616-44-6 (2-hydroxy-3-(quinolin-7-yl)propanoic acid)

2-hydroxy-3-(quinolin-7-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-hydroxy-3-(quinolin-7-yl)propanoic acid

- EN300-1759715

- 2229616-44-6

-

- インチ: 1S/C12H11NO3/c14-11(12(15)16)7-8-3-4-9-2-1-5-13-10(9)6-8/h1-6,11,14H,7H2,(H,15,16)

- InChIKey: FUJHBCIUCKNBEQ-UHFFFAOYSA-N

- ほほえんだ: OC(C(=O)O)CC1C=CC2=CC=CN=C2C=1

計算された属性

- せいみつぶんしりょう: 217.07389321g/mol

- どういたいしつりょう: 217.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 70.4Ų

2-hydroxy-3-(quinolin-7-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1759715-10.0g |

2-hydroxy-3-(quinolin-7-yl)propanoic acid |

2229616-44-6 | 10g |

$5037.0 | 2023-05-23 | ||

| Enamine | EN300-1759715-0.25g |

2-hydroxy-3-(quinolin-7-yl)propanoic acid |

2229616-44-6 | 0.25g |

$1078.0 | 2023-09-20 | ||

| Enamine | EN300-1759715-0.5g |

2-hydroxy-3-(quinolin-7-yl)propanoic acid |

2229616-44-6 | 0.5g |

$1124.0 | 2023-09-20 | ||

| Enamine | EN300-1759715-5g |

2-hydroxy-3-(quinolin-7-yl)propanoic acid |

2229616-44-6 | 5g |

$3396.0 | 2023-09-20 | ||

| Enamine | EN300-1759715-0.05g |

2-hydroxy-3-(quinolin-7-yl)propanoic acid |

2229616-44-6 | 0.05g |

$983.0 | 2023-09-20 | ||

| Enamine | EN300-1759715-2.5g |

2-hydroxy-3-(quinolin-7-yl)propanoic acid |

2229616-44-6 | 2.5g |

$2295.0 | 2023-09-20 | ||

| Enamine | EN300-1759715-1.0g |

2-hydroxy-3-(quinolin-7-yl)propanoic acid |

2229616-44-6 | 1g |

$1172.0 | 2023-05-23 | ||

| Enamine | EN300-1759715-5.0g |

2-hydroxy-3-(quinolin-7-yl)propanoic acid |

2229616-44-6 | 5g |

$3396.0 | 2023-05-23 | ||

| Enamine | EN300-1759715-0.1g |

2-hydroxy-3-(quinolin-7-yl)propanoic acid |

2229616-44-6 | 0.1g |

$1031.0 | 2023-09-20 | ||

| Enamine | EN300-1759715-1g |

2-hydroxy-3-(quinolin-7-yl)propanoic acid |

2229616-44-6 | 1g |

$1172.0 | 2023-09-20 |

2-hydroxy-3-(quinolin-7-yl)propanoic acid 関連文献

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

8. Book reviews

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

2-hydroxy-3-(quinolin-7-yl)propanoic acidに関する追加情報

2-Hydroxy-3-(Quinolin-7-Yl)Propanoic Acid: A Comprehensive Overview

The compound with CAS No. 2229616-44-6, commonly referred to as 2-hydroxy-3-(quinolin-7-yl)propanoic acid, has garnered significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and incorporates a hydroxy group and a propanoic acid moiety. Its structure endows it with versatile chemical properties, making it a subject of interest in both academic research and industrial applications.

Recent studies have highlighted the antioxidant properties of 2-hydroxy-3-(quinolin-7-yl)propanoic acid, which make it a promising candidate for use in pharmaceuticals and nutraceuticals. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative damage. The presence of the hydroxy group in the molecule contributes significantly to its antioxidant activity, as demonstrated in various in vitro assays. Researchers have also explored its potential as a neuroprotective agent, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate oxidative stress pathways has been shown to enhance neuronal survival and reduce inflammation.

In addition to its biological applications, 2-hydroxy-3-(quinolin-7-yl)propanoic acid has been investigated for its role in material science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent advancements in synthetic methods have enabled the large-scale production of this compound, facilitating its integration into these technologies. The molecule's ability to undergo various chemical modifications further enhances its versatility, allowing researchers to tailor its properties for specific applications.

The synthesis of 2-hydroxy-3-(quinolin-7-yl)propanoic acid typically involves multi-step organic reactions, including nucleophilic substitutions and oxidations. Researchers have optimized these processes to improve yield and purity, ensuring that the compound can be produced efficiently on an industrial scale. The use of green chemistry principles in these syntheses has also been explored, reducing the environmental impact of production while maintaining high-quality standards.

Furthermore, the compound's biodegradability and environmental safety have been assessed, making it suitable for use in eco-friendly products. Its low toxicity profile has been confirmed through various bioassays, further supporting its potential for widespread application across multiple industries.

In conclusion, 2-hydroxy-3-(quinolin-7-yl)propanoic acid represents a versatile and promising compound with applications spanning pharmaceuticals, materials science, and environmental technologies. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as an important molecule in contemporary chemistry.

2229616-44-6 (2-hydroxy-3-(quinolin-7-yl)propanoic acid) 関連製品

- 1094510-28-7((4-bromo-2-propoxyphenyl)methanol)

- 1909324-66-8(1-bromo-4-1-(4-nitrophenyl)ethoxybenzene)

- 1337169-78-4(3-Chloro-2-(morpholin-3-yl)phenol)

- 2172095-59-7(4-amino-5-chloro-2-methylbenzene-1-sulfonyl fluoride)

- 359821-39-9(2-Amino-N-cyclobutylacetamide)

- 2228451-57-6(1-[2-(Dimethylamino)-1,3-thiazol-5-yl]-2,2-difluoroethan-1-ol)

- 7334-51-2(Butanediamide,N1,N1,N4,N4-tetramethyl-)

- 1807148-56-6(6-(Aminomethyl)-4-(difluoromethyl)-2-fluoro-3-methoxypyridine)

- 1797235-21-2(N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(hydroxymethyl)phenyl]amino}acetamide)

- 1227490-24-5(5,6-Di(pyridin-3-yl)picolinaldehyde)